molecular formula C16H21NO3 B6610209 methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate CAS No. 2243508-73-6

methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B6610209
CAS No.: 2243508-73-6
M. Wt: 275.34 g/mol
InChI Key: RZXFNLMQXLBGIA-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is a heterocyclic compound with a unique structure that combines a pyrrole ring with a pyran ring.

Preparation Methods

The synthesis of methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate involves several key steps. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, the fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, perchloric acid, and p-toluenesulfonic acid. For instance, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is part of a number of biologically active molecules and substances promising for medicinal and pharmaceutical chemistry . Its unique structure makes it a valuable compound for studying various biological processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as changes in cell signaling pathways or enzyme activity .

Comparison with Similar Compounds

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrrolo[3,4-c]pyridines. These compounds share a similar core structure but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a benzyl group and a carboxylate ester, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

methyl 2-benzyl-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-11-17(9-13-5-3-2-4-6-13)10-14(16)7-8-20-12-16/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXFNLMQXLBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CN(CC1CCOC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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